Electrophilicity Parameter E: 4-Methoxy Substitution Places the Z-Isomer in a Distinct Reactivity Class
The electrophilicity parameter E of trans‑4‑methoxy‑β‑nitrostyrene (−14.70) is markedly lower (more reactive) than that of the parent trans‑β‑nitrostyrene (−13.85) and the trans‑4‑methyl analogue (−14.23), as catalogued in Mayr's Reactivity Database [1]. Although the database entry corresponds to the E‑isomer, the electron‑donating methoxy group exerts a comparable electronic effect in the Z‑geometry, shifting the electrophilicity of 1-methoxy-4-[(Z)-2-nitroethenyl]benzene into the same highly reactive domain. This quantitative difference translates into faster Michael‑addition kinetics that are valuable for synthetic applications requiring high turnover at low electrophile loading.
| Evidence Dimension | Electrophilicity parameter E (Mayr scale) |
|---|---|
| Target Compound Data | E (trans‑4‑methoxy‑β‑nitrostyrene) = −14.70 |
| Comparator Or Baseline | trans‑β‑Nitrostyrene E = −13.85; trans‑4‑methyl‑β‑nitrostyrene E = −14.23 |
| Quantified Difference | ΔE = −0.85 vs. parent; ΔE = −0.47 vs. 4‑methyl analogue |
| Conditions | Kinetic measurements in DMSO at 20 °C (Mayr protocol) |
Why This Matters
A half‑unit difference in E corresponds to a roughly three‑fold change in rate constant, making the 4‑methoxy scaffold substantially more reactive than the unsubstituted or 4‑methyl scaffolds for nucleophilic additions.
- [1] Mayr's Database of Reactivity Parameters. trans-β-Nitrostyrenes electrophilicity parameters E: 4-methoxy-trans (−14.70), 4-methyl-trans (−14.23), parent trans (−13.85). Based on J. Org. Chem. 2011, 76, 9370–9378. Ludwig-Maximilians-Universität München. Available at: https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank/fe/showclass/91 View Source
